1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea
Overview
Description
1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group, a nitrophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea typically involves the reaction of 2-hydroxy-4-nitroaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitro and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone
- 4-Hydroxy-4-(4-nitrophenyl)-2-butanone
Uniqueness: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12-8-10(16(18)19)6-7-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACUYPOBOHDUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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